5-(3-Benzyloxyphenyl)-3-cyanophenol
Description
5-(3-Benzyloxyphenyl)-3-cyanophenol is a phenolic derivative featuring a benzyloxy-substituted phenyl group at the 5-position and a cyano group at the 3-position of the phenol ring. The benzyloxy group (a phenylmethyl ether) contributes steric bulk and lipophilicity, while the cyano group introduces strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group.
Properties
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDNOUOEVSVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685005 | |
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-63-6 | |
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-3-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group to a benzoic acid derivative.
Reduction: The cyanophenol moiety can be reduced to an amine derivative.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 5-(3-Benzyloxyphenyl)-3-cyanophenol and related compounds:
Key Observations:
Functional Group at Position 3: The cyanophenol group in the target compound and 5-(3-Acetylaminophenyl)-3-cyanophenol confers moderate acidity (pKa ~8–9) due to the electron-withdrawing cyano group. In contrast, the nicotinic acid derivative (carboxylic acid) exhibits stronger acidity (pKa ~4–5), making it more water-soluble and reactive in aqueous environments .
Substituent at Position 5: The benzyloxyphenyl group in the target compound and its nicotinic acid analog increases lipophilicity, favoring solubility in organic solvents. This feature is advantageous in industrial synthesis but may limit bioavailability in biological systems. The acetylaminophenyl group in the third compound balances polarity and H-bonding, making it suitable for biochemical studies .
Solubility and Reactivity:
- Likely used in organic synthesis for coupling reactions or as a ligand in metal catalysis.
- 5-(3-Benzyloxyphenyl)nicotinic acid : Higher water solubility at neutral or basic pH due to the carboxylic acid group. Industrial uses may include corrosion inhibition or polymer synthesis .
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